4-(4-Aminomethyl-oxazol-2-yl)-phenylamine dihydrochloride
CAS No.:
Cat. No.: VC13646477
Molecular Formula: C10H13Cl2N3O
Molecular Weight: 262.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13Cl2N3O |
|---|---|
| Molecular Weight | 262.13 g/mol |
| IUPAC Name | 4-[4-(aminomethyl)-1,3-oxazol-2-yl]aniline;dihydrochloride |
| Standard InChI | InChI=1S/C10H11N3O.2ClH/c11-5-9-6-14-10(13-9)7-1-3-8(12)4-2-7;;/h1-4,6H,5,11-12H2;2*1H |
| Standard InChI Key | FIGSNEOKCFPOOJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NC(=CO2)CN)N.Cl.Cl |
| Canonical SMILES | C1=CC(=CC=C1C2=NC(=CO2)CN)N.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The base compound, 4-(4-aminomethyl-oxazol-2-yl)-phenylamine, has the molecular formula C₁₀H₁₁N₃O, with a molecular weight of 189.21 g/mol. As a dihydrochloride salt, the formula becomes C₁₀H₁₃Cl₂N₃O, and the molecular weight increases to 262.13 g/mol (calculated by adding two equivalents of HCl, 36.46 g/mol each) .
Structural Elucidation
The structure comprises:
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A 4-aminophenyl group (C₆H₄NH₂) attached to the 2-position of the oxazole ring.
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An aminomethyl group (-CH₂NH₂) at the 4-position of the oxazole.
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Two hydrochloride groups protonating the primary amines, forming a zwitterionic structure.
Key spectral data from NMR and mass spectrometry (MS) confirm this arrangement. For instance, the NMR spectrum of analogous oxazole derivatives reveals aromatic protons at δ 7.25–7.40 ppm and oxazole protons at δ 6.21–6.23 ppm . The dihydrochloride form exhibits downfield shifts for NH₃⁺ protons (~δ 8.75–9.60 ppm) due to protonation .
Synthesis and Optimization
Synthetic Routes
The synthesis of 4-(4-aminomethyl-oxazol-2-yl)-phenylamine dihydrochloride involves sequential functionalization of the oxazole and phenylamine moieties. A representative pathway, inferred from related methodologies , includes:
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Oxazole Ring Formation: Cyclocondensation of α-amino ketones with nitriles generates the oxazole core. For example, reacting 4-aminophenylglyoxal with cyanamide yields 2-(4-aminophenyl)oxazole .
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Aminomethylation: Introducing the aminomethyl group via Mannich reaction or reductive amination. A common approach uses formaldehyde and ammonium chloride under acidic conditions .
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Salt Formation: Treating the free base with hydrochloric acid to precipitate the dihydrochloride salt.
Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Oxazole formation | Glyoxal derivative + cyanamide, 80°C | 65–70 |
| Aminomethylation | HCHO, NH₄Cl, HCl (cat.), ethanol, reflux | 50–55 |
| Salt formation | HCl (2 eq.), diethyl ether, 0°C | 85–90 |
Purification and Characterization
Crude product purification employs recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water + 0.1% TFA) confirms ≥95% purity . MS analysis ([M+H]⁺ = 190.1 m/z for the base; [M+Cl]⁻ = 262.1 m/z for the salt) aligns with theoretical values .
Physicochemical Properties
Solubility and Stability
The dihydrochloride salt exhibits enhanced aqueous solubility (>50 mg/mL at 25°C) compared to the free base (<5 mg/mL). It remains stable under ambient conditions for >12 months but degrades upon prolonged exposure to light or moisture, forming decomposition products detectable via thin-layer chromatography (TLC) .
Table 2: Physicochemical Profile
| Property | Value |
|---|---|
| Melting point | 215–217°C (decomposes) |
| LogP (salt) | -1.2 (calculated) |
| pKa (amine) | 8.9 ± 0.3 (free base) |
Spectroscopic Data
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